molecular formula C19H21FN4O3S B5216726 [4-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazin-1-yl]-thiophen-2-ylmethanone

[4-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazin-1-yl]-thiophen-2-ylmethanone

Cat. No.: B5216726
M. Wt: 404.5 g/mol
InChI Key: SXARATGIICCNJR-UHFFFAOYSA-N
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Description

[4-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazin-1-yl]-thiophen-2-ylmethanone is a complex organic compound that features a combination of fluorine, nitro, pyrrolidine, piperazine, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazin-1-yl]-thiophen-2-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Pyrrolidine and Piperazine Ring Formation: Cyclization reactions to form the pyrrolidine and piperazine rings.

    Thiophene Attachment: Coupling reactions to attach the thiophene group to the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

    Amines: From the reduction of the nitro group.

    Substituted Derivatives: From halogen substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Biochemical Studies: Investigated for its interactions with biological molecules.

Medicine

    Drug Development: Potential use in the development of pharmaceuticals due to its unique structural properties.

Industry

    Material Science: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of [4-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazin-1-yl]-thiophen-2-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Caffeine: A purine alkaloid with stimulant properties.

    2,2’-Bipyridyl: A bidentate ligand used in coordination chemistry.

Uniqueness

[4-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazin-1-yl]-thiophen-2-ylmethanone is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in simpler compounds. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

[4-(4-fluoro-2-nitro-5-pyrrolidin-1-ylphenyl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O3S/c20-14-12-17(24(26)27)16(13-15(14)21-5-1-2-6-21)22-7-9-23(10-8-22)19(25)18-4-3-11-28-18/h3-4,11-13H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXARATGIICCNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=CC=CS4)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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